5-AMINO-3-[(1Z)-1-CYANO-2-(3,4-DIMETHOXYPHENYL)ETH-1-EN-1-YL]-1H-PYRAZOLE-4-CARBONITRILE
Overview
Description
5-AMINO-3-[(1Z)-1-CYANO-2-(3,4-DIMETHOXYPHENYL)ETH-1-EN-1-YL]-1H-PYRAZOLE-4-CARBONITRILE is a complex organic compound belonging to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-3-[(1Z)-1-CYANO-2-(3,4-DIMETHOXYPHENYL)ETH-1-EN-1-YL]-1H-PYRAZOLE-4-CARBONITRILE typically involves multi-step reactions. One common method is the pseudo-three-component condensation reaction. For example, the reaction of 1,3-diphenyl 5-amino-pyrazole with isatines in the presence of p-toluenesulfonic acid (p-TSA) in water yields the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-AMINO-3-[(1Z)-1-CYANO-2-(3,4-DIMETHOXYPHENYL)ETH-1-EN-1-YL]-1H-PYRAZOLE-4-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides and amines are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary amines.
Scientific Research Applications
5-AMINO-3-[(1Z)-1-CYANO-2-(3,4-DIMETHOXYPHENYL)ETH-1-EN-1-YL]-1H-PYRAZOLE-4-CARBONITRILE has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-AMINO-3-[(1Z)-1-CYANO-2-(3,4-DIMETHOXYPHENYL)ETH-1-EN-1-YL]-1H-PYRAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors, leading to various biological effects. For instance, it may act as an enzyme inhibitor in metabolic pathways, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile
- 7-(2-Aryl-1-cyanovinyl)-1,2,3,4-tetrahydropyrazolo[1,5-a][1,3,5]triazine-8-carbonitriles
Uniqueness
5-AMINO-3-[(1Z)-1-CYANO-2-(3,4-DIMETHOXYPHENYL)ETH-1-EN-1-YL]-1H-PYRAZOLE-4-CARBONITRILE is unique due to its specific structural features, such as the presence of both amino and cyano groups, which confer distinct reactivity and biological activity. This makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
3-amino-5-[(Z)-1-cyano-2-(3,4-dimethoxyphenyl)ethenyl]-1H-pyrazole-4-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c1-21-12-4-3-9(6-13(12)22-2)5-10(7-16)14-11(8-17)15(18)20-19-14/h3-6H,1-2H3,(H3,18,19,20)/b10-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOXKUPAEYHOLNC-BJMVGYQFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C2=C(C(=NN2)N)C#N)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C2=C(C(=NN2)N)C#N)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.